![molecular formula C13H12ClF3N6O2S B3001809 N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide CAS No. 338420-81-8](/img/structure/B3001809.png)
N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its role in medicinal chemistry, particularly as carbonic anhydrase inhibitors. Benzenesulfonamides have been extensively studied due to their potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and as diuretics .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or hydrazines in the presence of a base. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high purity . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of benzenesulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, shows π-π interactions and hydrogen bonding, contributing to its three-dimensional network . The introduction of chloro and trifluoromethyl groups, as in the compound of interest, is expected to influence the molecular conformation and intermolecular interactions, potentially enhancing binding affinity to target enzymes .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including those that modify the sulfonamide group or the aromatic ring. The presence of substituents such as chloro and trifluoromethyl groups can affect the reactivity of the compound, making it a suitable candidate for further functionalization or as a ligand for metal coordination . The reactivity of these compounds is crucial for their potential as inhibitors of carbonic anhydrases, where modifications can lead to increased selectivity and potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Substituents on the benzene ring can affect the compound's solubility, stability, and binding affinity to target enzymes. For example, the introduction of chloro and trifluoromethyl groups can increase the hydrophobic character of the compound, which may enhance its interaction with hydrophobic pockets of enzymes . The antimicrobial activity of these compounds also suggests their potential for diverse biological applications .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-HIV Properties
A study by Brzozowski (1998) investigated a series of benzenesulfonamides, including compounds similar to the specified chemical, which exhibited moderate to high anti-HIV and anticancer activities (Brzozowski, 1998).
Crystal Structures and Potential Therapeutic Applications
Purandara et al. (2021) examined the crystal structures of N-acylhydrazone isomers, providing insights that could be useful for developing therapeutic agents with optimized properties (Purandara, Foro, & Gowda, 2021).
Inhibition of Enzymes
A paper by Balandis et al. (2020) described the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides and their ability to inhibit human carbonic anhydrases, which are relevant for cancer treatment (Balandis et al., 2020).
Neuropeptide Y Y5 Receptor Antagonists
Research by Galiano et al. (2005) focused on pyridine hydrazide derivatives as antagonists at the human neuropeptide Y Y5 receptor, which is significant for obesity treatment (Galiano et al., 2005).
Synthesis and Characterization for Biological Applications
Kausar et al. (2019) synthesized novel Schiff bases of benzenesulfonamides and assessed their enzyme inhibition potential and antioxidant properties, highlighting their biological potential (Kausar et al., 2019).
Inhibitors of Tumour-Associated Carbonic Anhydrase Isozymes
A study by Garaj et al. (2005) involved aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes relevant for tumor treatment (Garaj et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-2-(benzenesulfonyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N6O2S/c14-10-6-8(13(15,16)17)7-19-11(10)21-22-12(20-18)23-26(24,25)9-4-2-1-3-5-9/h1-7H,18H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNWHJDHXFAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(NN)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\NN)/NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

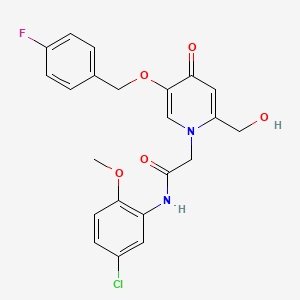

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)
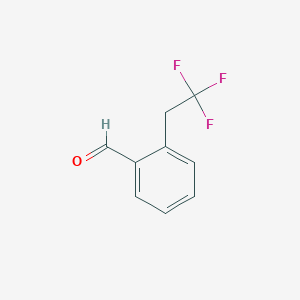
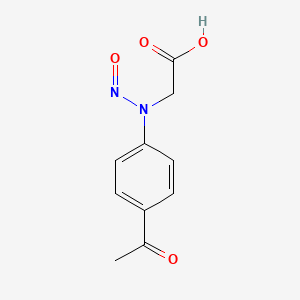
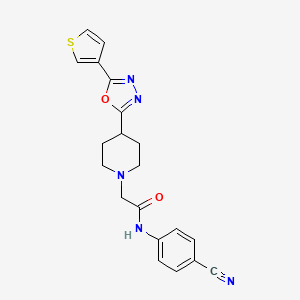
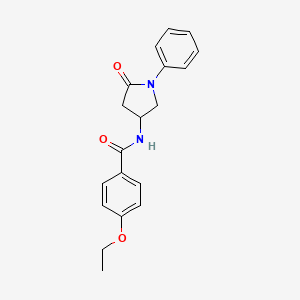
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)
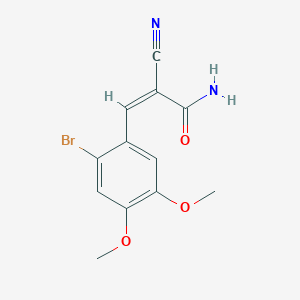
![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)
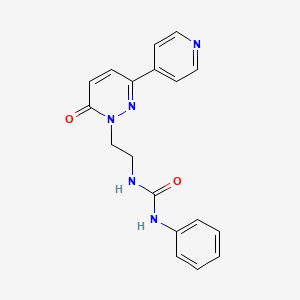
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)

